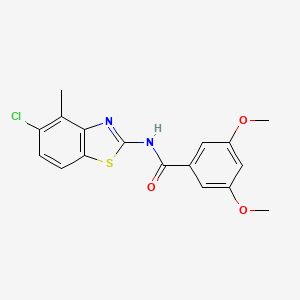

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and a methyl group, along with a benzamide moiety substituted with two methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 5-chloro-4-methyl-1,3-benzothiazole-2-amine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the benzothiazole moiety demonstrate significant anticancer properties. N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has been studied for its ability to inhibit specific cancer cell lines. The mechanism of action is thought to involve the inhibition of key signaling pathways associated with tumor growth and metastasis.

Case Study: Inhibition of Kinases

A study highlighted the effectiveness of similar benzothiazole derivatives in inhibiting Src family kinases (SFKs), which play a crucial role in cancer progression. The compound showed promising results in preclinical models, suggesting its potential as a therapeutic agent against cancers characterized by SFK overactivity .

Agricultural Applications

Pesticidal Properties

Compounds with benzothiazole structures have been explored for their pesticidal properties. This compound has been investigated for its efficacy against various agricultural pests and pathogens. The compound's mode of action typically involves interference with the biological processes of pests, leading to reduced survival rates.

Field Trials

Field trials have demonstrated that formulations containing this compound can effectively control pest populations while minimizing environmental impact. This dual benefit makes it an attractive option for sustainable agriculture practices.

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized in the development of functional polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Application in Coatings

The compound has also been explored as an additive in coatings to improve resistance to environmental degradation. The presence of the benzothiazole group contributes to UV stability and durability of coatings used in various industrial applications.

Mecanismo De Acción

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is unique due to the presence of both the benzothiazole and benzamide moieties, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3O3S with a molecular weight of 351.83 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological activities.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways crucial for cell survival and proliferation:

- Target Enzymes : The compound is believed to interact with various kinases and enzymes involved in tumor progression and inflammation.

- Cellular Pathways : It disrupts pathways associated with cell proliferation and survival, particularly in cancer cells.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (epidermoid carcinoma) | 2.5 | Inhibition of cell growth |

| A549 (non-small cell lung cancer) | 1.8 | Induction of apoptosis |

| H1299 (lung cancer) | 3.0 | Inhibition of migration |

These results indicate that the compound may serve as a potential therapeutic agent against multiple cancer types.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects:

- Cytokine Inhibition : The compound significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages.

- Mechanistic Insights : The anti-inflammatory activity is mediated through the inhibition of NF-kB signaling pathways.

Study 1: Antitumor Efficacy

A study conducted by Kamal et al. (2020) evaluated the antitumor efficacy of various benzothiazole derivatives, including this compound. The study reported that at concentrations ranging from 1 to 4 µM, the compound induced apoptosis in A431 and A549 cells as evidenced by flow cytometry analysis.

Study 2: In Vivo Evaluation

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The compound was administered orally at doses correlating with effective plasma concentrations observed in vitro.

Propiedades

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-9-13(18)4-5-14-15(9)19-17(24-14)20-16(21)10-6-11(22-2)8-12(7-10)23-3/h4-8H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZDFAZVHNDABY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.